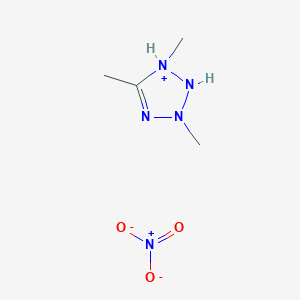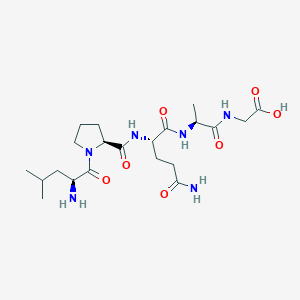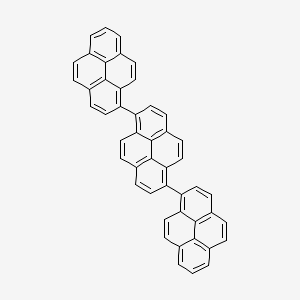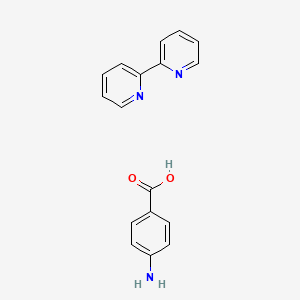
1,3,5-Trimethyl-2,3-dihydro-1H-tetrazol-1-ium nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Trimethyl-2,3-dihydro-1H-tetrazol-1-ium nitrate is a chemical compound with the molecular formula C4H11N5O3. It is a member of the tetrazolium family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine . This compound is characterized by its unique structure, which includes a tetrazole ring substituted with three methyl groups and a nitrate anion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-2,3-dihydro-1H-tetrazol-1-ium nitrate typically involves the reaction of tetrazole derivatives with methylating agents under controlled conditions. One common method is the methylation of 1H-tetrazole with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at a temperature of around 50-60°C. The resulting product is then treated with nitric acid to form the nitrate salt .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process includes the use of continuous flow reactors to maintain consistent reaction conditions and minimize the formation of by-products. The final product is purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
1,3,5-Trimethyl-2,3-dihydro-1H-tetrazol-1-ium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced tetrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of tetrazole oxides.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Formation of substituted tetrazole derivatives with various functional groups.
科学的研究の応用
1,3,5-Trimethyl-2,3-dihydro-1H-tetrazol-1-ium nitrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various tetrazole derivatives.
Biology: Employed in biochemical assays as a redox indicator due to its ability to undergo color changes upon reduction.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals with antimicrobial and anticancer properties.
Industry: Utilized in the manufacturing of dyes, pigments, and explosives due to its energetic properties.
作用機序
The mechanism of action of 1,3,5-Trimethyl-2,3-dihydro-1H-tetrazol-1-ium nitrate involves its interaction with various molecular targets and pathways. In biochemical assays, the compound acts as a redox indicator by accepting electrons and undergoing a color change. In medicinal applications, it interacts with cellular targets such as enzymes and receptors, leading to the modulation of biological pathways involved in antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
1,3,5-Trimethylhexahydro-1,3,5-triazine: Another nitrogen-containing heterocycle with applications in organic synthesis and as a corrosion inhibitor.
1,3,5-Trimethyl-1,3,5-triazacyclohexane: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
1,3,5-Trimethyl-1,3,5-triazine: Used in the production of resins and adhesives.
Uniqueness
1,3,5-Trimethyl-2,3-dihydro-1H-tetrazol-1-ium nitrate is unique due to its tetrazole ring structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it exhibits significant redox activity, making it valuable in biochemical assays and as a potential therapeutic agent .
特性
CAS番号 |
828268-78-6 |
|---|---|
分子式 |
C4H11N5O3 |
分子量 |
177.16 g/mol |
IUPAC名 |
1,3,5-trimethyl-1,2-dihydrotetrazol-1-ium;nitrate |
InChI |
InChI=1S/C4H10N4.NO3/c1-4-5-8(3)6-7(4)2;2-1(3)4/h6H,1-3H3;/q;-1/p+1 |
InChIキー |
IRKHHYUVRWNSHM-UHFFFAOYSA-O |
正規SMILES |
CC1=NN(N[NH+]1C)C.[N+](=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B14211053.png)
![2,2'-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol)](/img/structure/B14211054.png)

![Ethyl 5-{[(3-bromophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B14211073.png)
![N-[2-(Acetyloxy)benzoyl]glycyl-D-alanyl-D-alanine](/img/structure/B14211074.png)
![N'-(3,3-diphenylpropyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14211085.png)
![4-[4-(tert-Butylamino)butyl]benzene-1,2-diol](/img/structure/B14211091.png)


![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14211106.png)


![N-(4-{[2-(2,3-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14211121.png)
![Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)-](/img/structure/B14211122.png)
